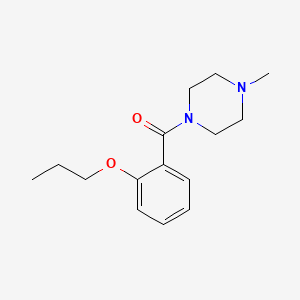

1-Methyl-4-(2-propoxybenzoyl)piperazine

Description

Systematic Nomenclature and Molecular Formula

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The compound is designated as this compound, indicating the presence of a methyl substituent at the N1 position of the piperazine ring and a 2-propoxybenzoyl group attached to the N4 position. This nomenclature distinguishes it from its positional isomers, such as the 3-propoxybenzoyl and 4-propoxybenzoyl analogues, which exhibit different substitution patterns on the benzene ring.

The molecular formula of this compound is C₁₅H₂₂N₂O₂, indicating a molecular composition that includes fifteen carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The molecular weight calculated from this formula is approximately 262.35 grams per mole. This molecular composition reflects the integration of the six-membered piperazine ring system with the substituted benzoyl functionality, creating a compound with intermediate molecular weight suitable for potential pharmaceutical applications. The presence of two nitrogen atoms within the piperazine core provides basic sites that can participate in protonation reactions and hydrogen bonding interactions, while the propoxy and carbonyl groups contribute to the overall polarity and solubility characteristics of the molecule.

The structural formula reveals the connectivity pattern that defines the three-dimensional architecture of the compound. The piperazine ring serves as the central scaffold, with nitrogen atoms positioned at the 1 and 4 positions of the six-membered saturated heterocycle. The methyl group at N1 introduces asymmetry and influences the conformational preferences of the ring system. The 2-propoxybenzoyl substituent at N4 creates an extended molecular framework that significantly impacts the overall molecular geometry and electronic distribution. This specific substitution pattern generates unique steric and electronic environments that differentiate the compound from other benzoylpiperazine derivatives.

Structural Elucidation via X-ray Crystallography

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure and solid-state packing arrangements of piperazine derivatives. Studies of related benzoylpiperazine compounds have demonstrated the importance of crystallographic investigations in understanding molecular conformation and intermolecular interactions. The crystallization of piperazine derivatives typically requires careful selection of appropriate solvents and crystallization conditions to obtain suitable single crystals for diffraction studies. Research has shown that piperazine compounds often crystallize in various space groups, with monoclinic crystal systems being particularly common for substituted derivatives.

The crystallographic characterization of similar compounds, such as 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine, has revealed important structural features that are likely applicable to this compound. These studies demonstrate that the piperazine ring typically adopts a chair conformation in the solid state, with the substituents occupying axial or equatorial positions depending on steric and electronic factors. The benzoyl group generally exhibits planarity, while the propoxy substituent introduces conformational flexibility that can influence crystal packing and intermolecular interactions.

Crystallographic data for related compounds indicate that the molecular packing in the solid state is dominated by weak intermolecular forces rather than conventional hydrogen bonds. These interactions include carbon-hydrogen to oxygen contacts and aromatic stacking interactions between benzene rings. The specific substitution pattern in this compound, with the propoxy group in the ortho position relative to the carbonyl, is expected to create unique packing motifs due to the steric requirements and electronic properties of this substitution pattern. The crystallographic parameters, including unit cell dimensions, space group symmetry, and molecular orientation within the crystal lattice, provide essential information for understanding the solid-state properties and potential polymorphic behavior of the compound.

Conformational Analysis of the Piperazine Ring

The conformational analysis of the piperazine ring system in this compound reveals complex structural dynamics that influence both the molecular properties and biological activity of the compound. Piperazine rings characteristically exhibit conformational flexibility, with the ability to adopt multiple chair, boat, and twist conformations depending on the substitution pattern and environmental factors. The presence of the methyl group at N1 and the bulky 2-propoxybenzoyl substituent at N4 creates significant steric interactions that influence the preferred conformational states of the six-membered ring.

Computational studies and experimental investigations of related piperazine derivatives have demonstrated that the chair conformation typically represents the most stable arrangement for substituted piperazines in both solution and solid states. In the case of this compound, the chair conformation minimizes steric clashes between the substituents while maintaining optimal orbital overlap for electronic stabilization. The methyl group at N1 preferentially occupies an equatorial position to minimize 1,3-diaxial interactions, while the orientation of the 2-propoxybenzoyl group depends on the balance between steric factors and electronic conjugation with the nitrogen lone pair.

The conformational preferences of the piperazine ring significantly impact the overall molecular geometry and the spatial arrangement of functional groups. Dynamic nuclear magnetic resonance studies of similar compounds have revealed that ring inversion processes occur on timescales that are typically fast compared to the nuclear magnetic resonance timescale at room temperature, indicating relatively low energy barriers for conformational interconversion. However, the presence of bulky substituents can slow these processes and potentially lead to the observation of distinct conformational signals. The specific conformational behavior of this compound influences its interaction with biological targets and affects its pharmacological properties through modulation of the three-dimensional presentation of key functional groups.

Electronic Configuration and Molecular Orbital Analysis

The electronic configuration and molecular orbital analysis of this compound provide fundamental insights into the chemical reactivity, spectroscopic properties, and potential biological interactions of this compound. The molecular orbital structure reflects the integration of multiple electronic systems, including the nitrogen lone pairs of the piperazine ring, the extended π-system of the benzene ring, and the carbonyl group that serves as an electron-withdrawing functionality. The electronic distribution within the molecule is significantly influenced by the substitution pattern, with the 2-propoxy group acting as an electron-donating substituent that modulates the overall electronic density of the aromatic system.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies of the compound determine its electronic excitation properties and chemical reactivity patterns. The nitrogen atoms in the piperazine ring contribute significant electron density to the highest occupied molecular orbitals, making these sites particularly susceptible to electrophilic attack and protonation reactions. The carbonyl group of the benzoyl substituent creates a region of electron deficiency that can participate in nucleophilic addition reactions and coordinate with electron-rich species. The propoxy group in the ortho position relative to the carbonyl introduces both steric and electronic effects that influence the reactivity of the adjacent functional groups.

Computational analysis using density functional theory methods can provide detailed information about the electronic structure, including atomic charges, bond orders, and molecular electrostatic potential surfaces. These calculations reveal that the electronic configuration of this compound creates distinct regions of nucleophilic and electrophilic character that determine its chemical behavior and potential for molecular recognition events. The molecular orbital analysis also provides insights into the spectroscopic properties of the compound, including ultraviolet-visible absorption characteristics and infrared vibrational frequencies that arise from specific electronic transitions and molecular vibrations. Understanding the electronic configuration is essential for predicting the compound's behavior in various chemical environments and for designing structure-activity relationships in medicinal chemistry applications.

Properties

Molecular Formula |

C15H22N2O2 |

|---|---|

Molecular Weight |

262.353 |

IUPAC Name |

(4-methylpiperazin-1-yl)-(2-propoxyphenyl)methanone |

InChI |

InChI=1S/C15H22N2O2/c1-3-12-19-14-7-5-4-6-13(14)15(18)17-10-8-16(2)9-11-17/h4-7H,3,8-12H2,1-2H3 |

InChI Key |

BCERYPRSIBXTQW-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=CC=C1C(=O)N2CCN(CC2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Key Observations :

- Electron-Withdrawing Groups (e.g., nitro, sulfonyl) : Enhance anticancer activity but may reduce solubility .

- Aromatic/Alkyl Moieties (e.g., benzyl, pyridinyl) : Improve target specificity (e.g., FLT3, SMO receptors) but require synergistic functional groups for potency .

- Heterocyclic Attachments (e.g., thiadiazolyl) : Increase antibacterial efficacy, likely due to enhanced membrane penetration .

Solubility and Physicochemical Properties

Piperazine derivatives exhibit variable solubility depending on substituent polarity and spacer groups:

Insights :

- Direct attachment of hydrophobic groups (e.g., benzoyl) likely reduces solubility, necessitating formulation optimization for bioavailability.

Enzymatic Inhibition and Selectivity

Piperazine derivatives often target kinases or DNA repair enzymes. For example:

- PARP-1 Inhibition: Piperazine-substituted naphthoquinones show enhanced selectivity for PARP-1 over PARP-2, attributed to steric and electronic interactions with the enzyme’s NAD+-binding pocket .

- BTK Inhibition : Replacement of the 1-methylpiperazine group with bulkier substituents (e.g., piperidinyl) marginally improves potency, suggesting subtle steric requirements for BTK binding .

Mechanistic Insights from Structural Analogs

- Antioxidant Activity : Piperazine derivatives from Streptomyces exhibit radical scavenging properties, likely due to electron-donating substituents stabilizing reactive oxygen species (ROS) .

- Antifilarial Activity : N-methylpiperazine derivatives lose efficacy upon oxidation, indicating the importance of basicity at the nitrogen center .

Limitations and Contradictions in Evidence

- Contradictory SAR : For example, the 1-methyl-4-(2-[trifluoromethyl]benzyl)piperazine group is critical in some FLT3 inhibitors but inactive in others , underscoring the complexity of structure-activity relationships.

Preparation Methods

Acylation of 1-Methylpiperazine with 2-Propoxybenzoyl Chloride

The most direct route involves reacting 1-methylpiperazine with 2-propoxybenzoyl chloride. This method leverages nucleophilic acyl substitution, where the piperazine’s secondary amine attacks the electrophilic carbonyl carbon of the acyl chloride.

Procedure :

-

Acyl Chloride Preparation : 2-Propoxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane or toluene under reflux to generate 2-propoxybenzoyl chloride.

-

Coupling Reaction : The acyl chloride is added dropwise to a solution of 1-methylpiperazine in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) with a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize HCl.

-

Workup : The reaction mixture is washed with water, dried over sodium sulfate, and purified via vacuum distillation or recrystallization.

Key Data :

| Parameter | Value | Source Citation |

|---|---|---|

| Solvent | Dichloromethane | |

| Catalyst/Base | Triethylamine | |

| Reaction Temperature | 0–25°C | |

| Yield | 70–85% |

This method is favored for its simplicity but requires stringent moisture control to prevent hydrolysis of the acyl chloride.

Reductive Amination and Subsequent Acylation

An alternative approach involves synthesizing 1-methylpiperazine in situ followed by acylation. This two-step process is adapted from green chemistry principles highlighted in 1-methylpiperazine synthesis.

Procedure :

-

1-Methylpiperazine Synthesis :

-

Acylation : The purified 1-methylpiperazine is reacted with 2-propoxybenzoyl chloride as described in Section 1.1.

Advantages :

Phase Transfer Catalysis (PTC) for Enhanced Efficiency

Patent CN115703750A describes a phase transfer catalytic system using Al₂O₃-supported catalysts to improve reaction efficiency in piperazine functionalization.

Procedure :

-

Reaction Setup : 1-Methylpiperazine, 2-propoxybenzoyl chloride, and a phase transfer catalyst (e.g., tetrabutylammonium bromide) are combined in a biphasic solvent system (water/dichloromethane).

-

Catalysis : Al₂O₃ (0.5–2 wt%) is added to enhance interfacial contact and reaction rate.

-

Isolation : The organic layer is separated, and the product is purified via reduced-pressure distillation.

Key Data :

This method reduces side reactions and improves yield compared to traditional single-phase systems.

Optimization Strategies and Challenges

Regioselectivity Control

Acylation of piperazine derivatives often faces regioselectivity challenges due to the symmetry of the piperazine ring. To direct the acylation to the 4-position:

Solvent and Temperature Effects

-

Polar Aprotic Solvents : Dichloromethane and THF enhance nucleophilicity of the piperazine amine.

-

Low Temperatures (0–5°C) : Minimize side reactions such as over-acylation or polymerization.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Acylation | 70–85 | 90–95 | Moderate | High |

| Reductive Amination | 75–90 | ≥96 | High | Moderate |

| Phase Transfer Catalysis | ≥80 | ≥90 | High | Low |

Key Findings :

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 1-Methyl-4-(2-propoxybenzoyl)piperazine to maximize yield and purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) or alcohols (ethanol/methanol) enhance solubility and reaction efficiency .

- Temperature control : Maintain 25–60°C to prevent decomposition of heat-sensitive intermediates .

- Inert atmosphere : Use nitrogen/argon to avoid oxidation of the piperazine ring or benzoyl group .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization improves purity .

- Data Table :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | DMF or ethanol | ↑ Solubility |

| Temperature | 25–60°C | ↓ Side reactions |

| Reaction Time | 6–12 hours | ↑ Conversion |

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer : A multi-technique approach is essential:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., methyl group at N1, propoxybenzoyl at C4) .

- Infrared (IR) Spectroscopy : Detect carbonyl (C=O, ~1650–1700 cm) and ether (C-O, ~1100 cm) groups .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 333.18) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>95%) .

Advanced Research Questions

Q. How do electronic and steric effects of the 2-propoxybenzoyl group influence the reactivity of the piperazine ring in nucleophilic or electrophilic reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing benzoyl group reduces electron density on the piperazine nitrogen, favoring nucleophilic attacks (e.g., alkylation at N4) .

- Steric Effects : The bulky 2-propoxy substituent hinders electrophilic substitution at the ortho position of the benzoyl ring .

- Experimental Validation : Compare reaction rates with analogs (e.g., 4-methoxybenzoyl vs. 2-propoxybenzoyl) using kinetic studies .

Q. What computational chemistry methods are suitable for predicting the binding affinity of this compound to neurological receptors (e.g., serotonin or dopamine receptors)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptor active sites (e.g., 5-HT or D receptors) .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 50–100 ns trajectories .

- Free Energy Calculations : MM-PBSA/GBSA quantify binding energies (ΔG) for structure-activity relationship (SAR) optimization .

Q. How can researchers resolve contradictory data regarding the compound’s in vitro bioactivity (e.g., conflicting IC values in enzyme inhibition assays)?

- Methodological Answer :

- Standardize Assay Conditions : Control variables like buffer pH (7.4), temperature (37°C), and ATP concentration (for kinase assays) .

- Validate with Orthogonal Assays : Combine radiometric and fluorescence-based assays to confirm inhibition .

- Replicate with Fresh Batches : Test multiple synthetic batches to exclude batch-to-batch variability .

Q. What strategies are effective for designing derivatives of this compound to enhance metabolic stability without compromising target affinity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the propoxy group with trifluoromethoxy (improves metabolic resistance) .

- Prodrug Design : Introduce ester or amide moieties at the benzoyl group for controlled release .

- In Vitro Microsomal Assays : Use liver microsomes (human/rat) to screen derivatives for CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.